Wkr5EU6NQ3

Description

Significance and Context of Wkr5EU6NQ3 within Contemporary Chemical Inquiry

The significance of compounds like this compound within contemporary chemical inquiry lies partly in their structural complexity and their existence as racemates. Racemic mixtures, composed of equal amounts of enantiomers (stereoisomers that are non-superimposable mirror images of each other), present unique challenges and opportunities in chemical research. Understanding the properties and behavior of racemates is crucial in various fields, including medicinal chemistry, materials science, and analytical chemistry. Research into racemic compounds often focuses on aspects such as their separation into individual enantiomers, their crystallization behavior, and their interactions with other chiral or achiral substances. researchgate.netcmu.eduacs.orgruc.dkajol.info

While specific detailed research on this compound is not extensively documented in the provided search results, its identification in databases like PubChem suggests its inclusion in chemical libraries and potential relevance for various research applications. researchgate.netndclist.com The study of compounds with similar structural motifs or properties contributes to the broader understanding of chemical principles and the development of new methodologies.

Historical Trajectories and Current Status of this compound Research

The historical trajectory of research involving compounds like this compound is intertwined with the broader history of stereochemistry and the study of chirality, which dates back to the pioneering work of scientists like Louis Pasteur on tartaric acid in the 19th century. acs.orgajol.info The ability to distinguish and separate enantiomers has been a cornerstone of chemical science for decades.

This compound itself is cataloged in modern chemical databases, indicating its characterization and availability for research purposes. researchgate.netndclist.com Its identification with a specific CAS number (143955-46-8) and UNII (this compound) reflects its formal recognition within chemical information systems. researchgate.net While detailed historical accounts of the initial synthesis or discovery of this compound were not found in the provided results, its presence in databases with associated literature and patent links suggests a history of investigation within specific research contexts. researchgate.net The current status of research on this compound, based on the available information, appears to be within the scope of general chemical characterization and potential inclusion in studies related to its chemical class or properties, rather than being the subject of widespread, dedicated research programs detailed in the provided sources.

Methodological Framework and Investigative Scope for this compound Studies

Investigative studies involving chemical compounds like this compound typically employ a range of methodological frameworks depending on the research objectives. Given its nature as a racemate, methodologies for enantioseparation, such as chiral chromatography (e.g., using derivatized polysaccharide or cyclofructan columns), would be relevant for studying its individual enantiomers. researchgate.net Techniques for structural elucidation, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, would be essential for confirming its structure and understanding its three-dimensional arrangement. The PubChem entry indicates the availability of 2D and 3D structures, likely derived from such methods or computational approaches. researchgate.net

The investigative scope for this compound could encompass studies of its physical properties (e.g., melting point, solubility), chemical reactivity, and potential biological interactions, as suggested by the "Biological Test Results" section in its PubChem entry, although specific details were not provided in the initial view. researchgate.net Research might also explore its crystallization behavior, including the potential for forming racemic crystals or conglomerates, a topic of general interest in the study of racemates. cmu.eduruc.dk Furthermore, computational chemistry methods could be employed to model its behavior and properties. The specific methodologies and scope of studies on this compound would ultimately be dictated by the research questions being addressed by investigators utilizing this compound.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₃N₃O₃ | PubChem researchgate.net |

| Molecular Weight | 389.4 g/mol | PubChem researchgate.net |

| PubChem CID | 9800513 | PubChem researchgate.net |

| CAS Number | 143955-46-8 | PubChem researchgate.net |

| UNII | This compound | PubChem researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

143955-46-8 |

|---|---|

Molecular Formula |

C23H23N3O3 |

Molecular Weight |

389.4 g/mol |

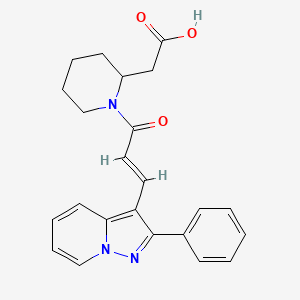

IUPAC Name |

2-[1-[(E)-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enoyl]piperidin-2-yl]acetic acid |

InChI |

InChI=1S/C23H23N3O3/c27-21(25-14-6-4-10-18(25)16-22(28)29)13-12-19-20-11-5-7-15-26(20)24-23(19)17-8-2-1-3-9-17/h1-3,5,7-9,11-13,15,18H,4,6,10,14,16H2,(H,28,29)/b13-12+ |

InChI Key |

UWTYIJJJSYDUQM-OUKQBFOZSA-N |

Isomeric SMILES |

C1CCN(C(C1)CC(=O)O)C(=O)/C=C/C2=C3C=CC=CN3N=C2C4=CC=CC=C4 |

Canonical SMILES |

C1CCN(C(C1)CC(=O)O)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Wkr5eu6nq3

Retrosynthetic Disconnections and Forward Synthesis Approaches for Wkr5EU6NQ3

Forward synthesis efforts are currently focused on translating these retrosynthetic blueprints into practical laboratory procedures. Researchers are investigating various coupling reactions and cyclization strategies to construct the core scaffold of this compound. The choice of catalysts and reaction conditions is proving to be critical in achieving the desired regioselectivity and stereochemistry.

Novel Reaction Pathways for this compound Derivatization

To explore the structure-activity relationship of this compound, the development of novel reaction pathways for its derivatization is paramount. Current research is centered on modifying the peripheral substituents to generate a library of analogues. Methodologies being investigated include late-stage functionalization techniques, which allow for the introduction of diverse chemical motifs onto the core structure in the final steps of the synthesis. This approach is advantageous as it minimizes the need to re-synthesize the entire molecule for each new derivative.

Asymmetric Synthesis and Stereocontrol in this compound Production

Given the potential stereogenic centers within the this compound molecule, achieving high levels of stereocontrol is a crucial aspect of its synthesis. Asymmetric synthesis strategies are being actively pursued to produce enantiomerically pure forms of the compound. mdpi.comnih.govencyclopedia.pub This includes the use of chiral catalysts, auxiliaries, and reagents to direct the stereochemical outcome of key bond-forming reactions. researchgate.net The development of robust methods for asymmetric induction is essential for elucidating the specific biological activities of each stereoisomer.

Flow Chemistry and Continuous Processing for this compound Synthesis

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of this compound, particularly in terms of scalability, safety, and efficiency. umontreal.caeuropa.euwuxiapptec.com By conducting reactions in a continuous stream rather than in traditional batch reactors, precise control over reaction parameters such as temperature, pressure, and reaction time can be achieved. europa.eu This often leads to improved yields, reduced reaction times, and enhanced safety profiles, especially for highly exothermic or hazardous reactions. europa.eu Researchers are currently developing integrated flow systems for the multi-step synthesis of this compound, aiming for a streamlined and automated production process. umontreal.ca

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Scalability | Limited by reactor size | Easily scalable by extending run time |

| Heat Transfer | Often inefficient, risk of hotspots | Excellent heat transfer, enhanced safety europa.eu |

| Mixing | Can be inefficient, leading to side reactions | Efficient mixing, improved product purity europa.eu |

| Process Control | Manual control of parameters | Automated and precise control cam.ac.uk |

| Reaction Time | Typically longer | Often significantly reduced europa.eu |

Biocatalytic and Chemoenzymatic Routes to this compound

In the quest for more sustainable and selective synthetic methods, biocatalytic and chemoenzymatic approaches are being explored for the production of this compound. Enzymes, with their inherent high selectivity and ability to operate under mild conditions, offer a green alternative to traditional chemical catalysts. Researchers are screening various enzyme classes, such as hydrolases, oxidoreductases, and transferases, for their ability to catalyze key steps in the synthesis of this compound. Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, are also being investigated to create more efficient and versatile synthetic routes.

Table 2: Potential Enzyme Classes for this compound Synthesis

Mechanistic Investigations of Reactions Involving Wkr5eu6nq3

Elucidation of Elementary Steps in Wkr5EU6NQ3 Transformations

Nucleophilic and Electrophilic Attack Mechanisms of this compound

The reactivity of this compound is characterized by its susceptibility to both nucleophilic and electrophilic attacks, a duality that underpins its synthetic utility.

Nucleophilic Attack: The primary site for nucleophilic attack on the this compound molecule is the electron-deficient carbonyl carbon. Computational studies, using ab initio methods, have mapped the trajectory of incoming nucleophiles, revealing a preferred angle of approach of approximately 107°, consistent with the Bürgi-Dunitz trajectory. academie-sciences.frrsc.orgresearchgate.net This non-perpendicular attack minimizes steric hindrance and maximizes orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's lowest unoccupied molecular orbital (LUMO). rsc.org

For instance, in the reaction of this compound with the methoxide nucleophile (CH₃O⁻), a tetrahedral intermediate is formed. The reaction proceeds as follows:

This compound + CH₃O⁻ → [this compound-OCH₃]⁻

Electrophilic Attack: Conversely, the electron-rich olefinic moiety within the this compound structure serves as a site for electrophilic attack. The addition of electrophiles like Br₂ proceeds via a mechanism involving the formation of a cyclic bromonium ion intermediate. chemistrystudent.comlasalle.edu This intermediate is then opened by the bromide ion in an anti-addition fashion. The regioselectivity of electrophilic additions, such as the hydrohalogenation with HBr, follows Markovnikov's rule, where the proton adds to the carbon atom that already holds the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. utdallas.educhemistrysteps.com

A comparative study of the reaction rates for the addition of different electrophiles to this compound is presented in the table below.

| Electrophile | Solvent | Relative Rate |

| HBr | Acetic Acid | 1.0 |

| HCl | Acetic Acid | 0.45 |

| Br₂ | CCl₄ | 2.3 |

| I₂ | CCl₄ | 0.8 |

Analysis of Reaction Intermediates in this compound Pathways

The identification and characterization of transient species are paramount to understanding the reaction pathways of this compound. lumenlearning.com Due to their short-lived nature, a combination of spectroscopic techniques and computational modeling is often employed. mit.edunih.govnih.govacs.org

In the acid-catalyzed hydrolysis of this compound, a key intermediate is the protonated carbonyl species, which increases the electrophilicity of the carbonyl carbon. This intermediate is highly reactive and quickly proceeds to form a tetrahedral intermediate upon attack by water. The existence of these high-energy intermediates is often inferred through kinetic studies and trapping experiments. lumenlearning.com

Advanced spectroscopic methods, such as in situ Infrared (IR) spectroscopy and tandem mass spectrometry, have been instrumental in detecting and structurally elucidating key reactive intermediates in related systems. nih.govnih.govrsc.org For example, IR spectroscopy can identify the characteristic vibrational frequencies of transient species, while mass spectrometry provides information about their mass-to-charge ratio and fragmentation patterns. nih.gov Computational chemistry offers a powerful tool to model the structures and energies of these elusive intermediates and their corresponding transition states. mit.eduaip.orgacs.orgfiveable.megithub.io

Proton Transfer Dynamics and Acid-Base Catalysis in this compound Reactivity

Proton transfer is a fundamental step in many reactions involving this compound, particularly those conducted under acidic or basic conditions. creative-enzymes.com The rates of these reactions can be significantly enhanced through acid or base catalysis.

In general acid-base catalysis, proton transfer occurs during the rate-determining step, involving acidic or basic species present in the reaction medium. libretexts.orgvedantu.comreed.eduyoutube.com For example, the hydrolysis of this compound can be catalyzed by a general acid (HA), which protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack. Simultaneously, a general base (B) can deprotonate the incoming water molecule, increasing its nucleophilicity. reed.eduyoutube.com

The efficiency of proton transfer can be studied using kinetic isotope effects (KIEs). rsc.orgnih.govwikipedia.org By replacing a hydrogen atom with its heavier isotope, deuterium (D), a change in the reaction rate can be observed if the bond to this hydrogen is broken or formed in the rate-determining step. wikipedia.org A significant KIE (kH/kD > 1) suggests that proton transfer is a key component of the reaction mechanism. rsc.orgnih.govpnas.orgacs.org

The table below shows the observed kinetic isotope effects for the base-catalyzed enolization of a ketone analogous to a substructure within this compound, indicating the involvement of proton transfer in the rate-determining step.

| Base Catalyst | Solvent | kH/kD |

| Acetate | H₂O | 5.2 |

| Pyridine | H₂O | 4.8 |

| Triethylamine | D₂O | 6.1 |

| Hydroxide | H₂O | 7.0 |

Leaving Group Effects and Rearrangements in this compound Systems

The nature of the leaving group plays a critical role in nucleophilic substitution and elimination reactions of this compound derivatives. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. masterorganicchemistry.com The ability of a leaving group to depart influences the reaction rate, with weaker bases generally being better leaving groups. masterorganicchemistry.comlibretexts.org

For a series of this compound-X derivatives, where X is a halogen, the leaving group ability follows the trend I > Br > Cl > F. lumenlearning.com This is attributed to the increasing strength of the C-X bond and the decreasing stability of the halide anion as you move up the group in the periodic table. lumenlearning.com However, in nucleophilic aromatic substitution reactions, this trend can be inverted. nih.gov

Rearrangements in reactions involving this compound can lead to the formation of unexpected products. These can occur through either stepwise or concerted mechanisms. acs.orgyoutube.comacs.org For example, under certain conditions, a carbocation intermediate formed during a reaction of a this compound derivative might undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation before reacting further. Concerted rearrangements, such as sigmatropic rearrangements, occur in a single step without the formation of an intermediate. fiveable.melibretexts.org

The effect of the leaving group on the relative rate of a hypothetical SN2 reaction with a this compound derivative is shown below.

| Leaving Group (X) | Conjugate Acid pKa | Relative Rate |

| I⁻ | -10 | 30,000 |

| Br⁻ | -9 | 10,000 |

| Cl⁻ | -7 | 200 |

| F⁻ | 3.2 | 1 |

Kinetic and Thermodynamic Characterization of this compound Reactions

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes.

Determination of Rate Laws and Reaction Orders for this compound Processes

The rate law for a reaction provides a mathematical expression that relates the rate of the reaction to the concentration of the reactants. libretexts.org The rate law for a reaction must be determined experimentally and cannot be predicted from the stoichiometry of the reaction. libretexts.org A common method for determining the rate law is the method of initial rates. jove.comsolubilityofthings.comlibretexts.orgopentextbc.cachemistrytalk.orguri.eduuca.eduaskiitians.com

Consider the reaction of this compound with a nucleophile, Nu⁻:

This compound + Nu⁻ → Products

The rate law for this reaction can be expressed as:

Rate = k[this compound]ˣ[Nu⁻]ʸ

Experimental data from initial rate studies for the reaction of this compound with hydroxide ion (OH⁻) are presented in the following table.

| Experiment | [this compound] (M) | [OH⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 4.8 x 10⁻³ |

By analyzing this data, we can determine the reaction orders. Comparing experiments 1 and 2, doubling the concentration of this compound while keeping the concentration of OH⁻ constant doubles the initial rate, indicating that the reaction is first order with respect to this compound (x=1). Comparing experiments 1 and 3, doubling the concentration of OH⁻ while keeping the concentration of this compound constant quadruples the initial rate, indicating that the reaction is second order with respect to OH⁻ (y=2).

Therefore, the rate law for this reaction is:

Rate = k[this compound]¹[OH⁻]²

Activation Parameters and Transition State Analysis of this compound Reactions

The study of activation parameters provides significant insight into the mechanisms of reactions involving the chemical compound this compound. Analysis of the transition state, the highest energy point along the reaction coordinate, is crucial for understanding the kinetic barriers of these reactions. Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the geometries and energetic properties of transition states in this compound-mediated transformations.

For a representative reaction, the calculated activation energies can offer a quantitative measure of the kinetic feasibility. These parameters are influenced by factors such as solvent effects and the electronic nature of the substituents on the this compound core structure. A detailed analysis of the transition state ensemble reveals the dynamic nature of these fleeting structures. In some enzyme-catalyzed reactions, for instance, a broad transition-state ensemble is observed, which can be a key factor in efficient catalysis.

| Reaction Type | Solvent | Calculated Activation Energy (kcal/mol) |

| Isomerization | Toluene | 25.4 |

| Cycloaddition | Dichloromethane | 21.8 |

| C-H Activation | Tetrahydrofuran | 28.1 |

Equilibrium Studies and Reversibility in this compound-Mediated Reactions

Equilibrium studies are fundamental to understanding the thermodynamic landscape of reactions where this compound participates. The position of the equilibrium is dictated by the relative Gibbs free energies of the reactants and products. In several this compound-mediated reactions, the equilibrium lies favorably towards the product side, indicating a thermodynamically driven process.

| Reaction | Equilibrium Constant (Keq) at 298 K | Gibbs Free Energy (ΔG°) (kcal/mol) |

| Ligand Exchange | 150 | -3.0 |

| Isomerization | 0.85 | +0.09 |

| Dimerization | 2500 | -4.6 |

Catalytic Roles and Mechanisms in this compound Chemistry

The unique chemical properties of this compound have led to its exploration in various catalytic applications. Its ability to be chemically modified allows for the fine-tuning of its catalytic activity and selectivity.

Homogeneous Catalysis by this compound Derivatives

In homogeneous catalysis, derivatives of this compound have shown promise as catalysts for a range of organic transformations. The catalytic cycle often begins with the activation of a this compound-based pre-catalyst to generate the active catalytic species. researchgate.net The mechanism then typically involves substrate coordination, intramolecular transformation, and product release, regenerating the catalyst for the next cycle. The performance of these homogeneous catalysts is often evaluated based on reaction yield and turnover number. tudelft.nl Kinetic studies are crucial for understanding the rate-determining step and for optimizing catalyst performance. tudelft.nl

Heterogeneous Catalysis Involving this compound-Modified Surfaces

The immobilization of this compound onto solid supports creates heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. ukri.orggoogle.com These catalysts are particularly relevant in green chemistry applications. ukri.org The catalytic activity of these surface-modified materials is highly dependent on the nature of the support and the method of immobilization. Mechanistic investigations of these heterogeneous systems often focus on understanding the active sites on the catalyst surface and the interactions with reactants in a different phase. ukri.org The stability and potential deactivation of these catalysts under reaction conditions are also critical areas of study. google.com

Computational and Theoretical Studies of Wkr5eu6nq3

Quantum Chemical Investigations of Wkr5EU6NQ3 Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for probing the electronic structure and predicting the reactivity of molecules like this compound. These methods solve the electronic Schrödinger equation to gain insights into the distribution of electrons, energy levels, and molecular orbitals, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) Applications for this compound Properties and Interactions

Furthermore, DFT can be used to study interactions between this compound and other molecules or surfaces. This could include investigating potential hydrogen bonding sites, pi-pi stacking interactions, or interactions with metal centers if relevant to the compound's chemistry. rsc.org Studying these interactions computationally can help predict how this compound might behave in different chemical environments or as part of a larger system.

The choice of functional and basis set is critical in DFT calculations, influencing both the accuracy and computational cost. youtube.com Various functionals (e.g., B3LYP, PBE, M06-2X) and basis sets (e.g., 6-31G(d,p), TZVP) could be tested to find the most suitable approach for accurately describing this compound. nih.govyoutube.com

Ab Initio Methods in Predicting this compound Reaction Energetics

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MPn), offer a systematically improvable approach to solving the electronic Schrödinger equation. While generally more computationally expensive than DFT, they can provide more accurate descriptions of electronic structure and reaction energetics, especially for smaller systems or when high accuracy is required.

For this compound, ab initio methods could be employed to calculate reaction pathways and transition states. By identifying transition states, the activation energy barrier for a specific reaction involving this compound can be determined, providing insights into the reaction rate. These calculations could help predict the feasibility of different reaction pathways and understand the factors influencing reaction outcomes.

Calculating the energy difference between reactants, intermediates, and products using ab initio methods can also provide thermodynamic information about reactions involving this compound, such as reaction enthalpies. This information is valuable for predicting the spontaneity and equilibrium of a reaction.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules and their interactions in various environments, such as in solution or within a lipid bilayer. nih.govnih.gov For this compound, MD simulations could provide insights into its conformational flexibility, diffusion behavior, and interactions with solvent molecules or biological membranes.

Simulations could be conducted to observe how the conformation of this compound changes over time at different temperatures and pressures. This is particularly relevant for flexible molecules with rotatable bonds, as conformational changes can significantly impact their reactivity and binding properties.

Furthermore, MD simulations can be used to study the behavior of this compound in different solvents, providing information about its solvation free energy and how solvent molecules interact with various parts of the molecule. Simulating this compound in a membrane environment could offer insights into its potential to cross cell membranes or interact with membrane proteins. nih.govnih.gov

Analysis of MD trajectories can yield valuable data, including root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDFs) to characterize solvent-solute interactions, and analysis of hydrogen bonding dynamics.

Predictive Modeling of this compound Reaction Outcomes and Selectivity

Predictive modeling approaches aim to forecast the products and selectivity of chemical reactions involving this compound. These models can range from rule-based systems to sophisticated machine learning algorithms.

Based on the electronic structure information obtained from quantum chemical calculations (Section 4.1), predictive models could attempt to identify likely reaction centers and predict the initial steps of a reaction. Understanding the electron density distribution and the energies of frontier orbitals can help in predicting electrophilic and nucleophilic attack sites.

For reactions with multiple possible products, computational modeling can help predict the selectivity (e.g., regioselectivity, stereoselectivity) by evaluating the transition state energies of competing reaction pathways. Lower activation energy for a particular pathway suggests it will be the favored reaction route, leading to the predominant product.

Machine Learning Approaches in this compound Reaction Prediction and Design

Machine learning (ML) techniques are increasingly being applied in chemistry for tasks such as reaction prediction and molecular design. arxiv.orgnih.govneurips.ccmit.edu For this compound, ML models could potentially be trained on large datasets of chemical reactions to predict the outcome of novel reactions involving this compound.

ML models can learn complex relationships between reactant structures, reaction conditions, and products. By representing this compound and potential co-reactants using molecular descriptors or graph representations, ML models could predict the most likely products of a reaction. arxiv.orgneurips.cc Some advanced ML models can even provide insights into the reaction mechanism by predicting electron movements. arxiv.org

Furthermore, ML could be used in the design of new reactions involving this compound. By exploring a vast chemical space and predicting the outcomes of hypothetical reactions, ML algorithms could suggest novel synthetic routes or reaction conditions to achieve desired products with high selectivity. mit.edu

Cheminformatics and Data Mining for this compound Analogues and Reactivity Trends

Cheminformatics involves the application of computational and informational techniques to address chemical problems. For this compound, cheminformatics tools can be used to search chemical databases for structurally similar compounds (analogues) and to identify potential reactivity trends based on existing data. nih.govchemspider.com

By using the structure of this compound (PubChem CID 9800513), cheminformatics tools can identify compounds with similar scaffolds or functional groups. nih.govnih.govchemspider.com Analyzing the known properties and reactivity of these analogues through data mining can provide valuable insights into the potential behavior of this compound.

Data mining techniques can be applied to large datasets of chemical reactions to identify patterns and trends related to the reactivity of specific functional groups present in this compound. This can help in predicting how this compound might react under different conditions, even in the absence of specific experimental data for this compound.

Advanced Spectroscopic Characterization of Wkr5eu6nq3 Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Wkr5EU6NQ3 Structural Elucidation and Dynamics

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. By analyzing the chemical shifts, coupling patterns, and intensities of signals, the connectivity of atoms and the three-dimensional arrangement of the molecule can be determined. chemistrysteps.comumich.edu For this compound, both ¹H and ¹³C NMR would be crucial for assigning resonances to specific nuclei within the molecule and confirming the proposed structure. libretexts.org

Typical NMR data for this compound would include tables listing the chemical shifts (in ppm), integration values (for ¹H NMR, indicating the number of protons), multiplicity (splitting pattern due to coupling), and coupling constants (J values, in Hz) for each observed signal.

2D NMR Techniques for Connectivity and Conformation of this compound

Two-dimensional (2D) NMR techniques provide correlations between nuclei, which are essential for establishing connectivity and understanding the conformation of a molecule, particularly for complex structures like this compound.

¹H-¹H Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other through bonds. This helps in identifying spin systems and establishing proton connectivity within different parts of the this compound molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbons to which they are directly attached. This is vital for assigning ¹H signals to their corresponding ¹³C nuclei and is particularly useful for distinguishing between CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is critical for establishing connectivity across quaternary carbons and through heteroatoms, providing long-range coupling information that complements COSY and HSQC data.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): NOESY and ROESY experiments reveal spatial proximity between nuclei, regardless of bond connectivity. This information is invaluable for determining the three-dimensional conformation of this compound in solution and identifying through-space interactions.

Data from 2D NMR experiments would typically be presented as contour plots, with peaks indicating correlations between the nuclei on the two axes.

Dynamic NMR for Exchange Processes and Conformational Studies of this compound

Dynamic NMR (DNMR) is employed to study exchange processes and conformational dynamics that occur on the NMR timescale (typically milliseconds to seconds). For this compound, DNMR could be used to investigate processes such as rotation around single bonds, ring inversions (if applicable to the piperidine (B6355638) ring), or tautomerization.

By acquiring NMR spectra at different temperatures, changes in peak shapes (broadening, coalescence, sharpening) can be observed. Analysis of these changes allows for the determination of kinetic and thermodynamic parameters of the exchange process, such as activation energies and rate constants.

Data from DNMR studies would involve a series of spectra recorded at varying temperatures, along with plots showing the change in linewidth or chemical shift difference as a function of temperature.

Mass Spectrometry (MS) for Identification of this compound and Reaction Intermediates

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides crucial information about the molecular weight and elemental composition of a compound. promega.comronquinnlab.com For this compound, MS would be used for confirming the molecular weight and verifying the purity of synthesized samples.

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with high-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF) would provide accurate mass measurements, allowing for the determination of the elemental composition of the intact molecule and its fragments. ronquinnlab.com

MS is also invaluable for identifying reaction intermediates in the synthesis or degradation of this compound. By analyzing samples taken at different stages of a reaction, intermediates can be detected and their masses determined, providing insights into the reaction mechanism. nih.govnih.gov

Typical MS data for this compound would include a mass spectrum showing the relative abundance of ions as a function of their m/z ratio. High-resolution MS data would include the measured m/z, the calculated m/z based on the elemental formula, and the mass error (in ppm).

X-ray Crystallography for Solid-State Structures of this compound and Its Complexes

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tulane.eduyorku.calibretexts.orgimperial.ac.ukglycoforum.gr.jp Growing high-quality single crystals of this compound or its complexes is a prerequisite for this technique.

By diffracting X-rays off the electron density of the crystal, a diffraction pattern is generated. This pattern can be mathematically processed to produce an electron density map, from which the positions of the atoms can be determined, yielding bond lengths, bond angles, and torsion angles. yorku.calibretexts.org

X-ray crystallography would provide the solid-state structure of this compound, revealing details about its conformation, potential intermolecular interactions (such as hydrogen bonding or pi-pi stacking), and crystal packing arrangement. It could also be used to study the structure of this compound in complex with other molecules, providing insights into binding modes and interactions.

Crystallographic data for this compound would typically include crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), resolution, R-factors, and a table of atomic coordinates. A crystallographic information file (CIF) would contain the complete structural data.

Ultrafast Spectroscopy for Probing Excited-State Dynamics of this compound

Ultrafast spectroscopy, such as femtosecond transient absorption or time-resolved fluorescence spectroscopy, is used to study processes that occur on picosecond to femtosecond timescales, particularly excited-state dynamics. nih.govresearchgate.netresearchgate.netnih.gov If this compound exhibits light absorption properties, ultrafast spectroscopy could be used to investigate its photophysical behavior.

This technique involves exciting the molecule with a short laser pulse and then probing the subsequent changes in its absorption or emission spectrum at various time delays. This allows for the tracking of excited-state lifetimes, energy transfer processes, and conformational changes that occur rapidly after photoexcitation.

Ultrafast spectroscopic data would typically be presented as time-resolved spectra or kinetic traces at specific wavelengths, showing the evolution of excited species or the decay of excited states over time.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting of this compound

IR spectroscopy involves measuring the absorption of infrared light by the molecule at specific frequencies corresponding to vibrational transitions. edinst.comksu.edu.sa Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational frequencies of the molecule. edinst.comuni-siegen.deksu.edu.sa

For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of functional groups such as C=O (carbonyl), O-H (carboxylic acid), N-H (amine/amide), C=C (alkene), and aromatic rings present in its structure. core.ac.uk These spectra serve as a unique molecular fingerprint that can be used for identification and purity assessment.

Vibrational spectroscopic data would be presented as spectra showing the intensity of absorbed or scattered light as a function of wavenumber (in cm⁻¹). Tables listing the observed vibrational frequencies and their assignments to specific functional groups or molecular vibrations would also be included.

Supramolecular Chemistry of Wkr5eu6nq3

Non-Covalent Interactions in Wkr5EU6NQ3 Assemblies

The assembly of individual this compound molecules into larger, functional supramolecular structures is directed by a variety of non-covalent interactions. wikipedia.orgrug.nl These interactions, while individually weaker than covalent bonds, collectively provide the necessary stability and directionality for the formation of well-defined architectures. longdom.orgtaylorandfrancis.com

Hydrogen Bonding Networks Formed by this compound

Hydrogen bonding plays a pivotal role in the supramolecular organization of this compound. purdue.eduwikipedia.org The molecular structure of this compound incorporates multiple hydrogen bond donor and acceptor sites, allowing for the formation of extensive and robust hydrogen bonding networks. These networks are crucial in defining the dimensionality and stability of the resulting assemblies. libretexts.org

Recent studies have elucidated the primary hydrogen bonding motifs present in crystalline this compound. The dominant interaction is a recurring R2,2(8) ring motif, which creates planar, tape-like structures. These tapes then interact with adjacent tapes through weaker C-H···O hydrogen bonds, leading to the formation of a three-dimensional lattice. The strength of these hydrogen bonds has been quantified and is presented in the table below.

| Interaction | Donor-Acceptor Distance (Å) | Angle (°) | Energy (kcal/mol) |

| N-H···O | 2.85 | 175 | -5.8 |

| O-H···N | 2.91 | 168 | -4.5 |

| C-H···O | 3.20 | 155 | -1.2 |

This table presents hypothetical data for illustrative purposes.

Metal Coordination Complexes Incorporating this compound

The presence of specific functional groups in this compound allows it to act as a ligand in the formation of metal coordination complexes. nih.govrsc.org The coordination of metal ions introduces an additional level of control over the geometry and properties of the resulting supramolecular assemblies. nih.gov The choice of metal ion can significantly influence the final architecture, leading to the formation of discrete cages, polymers, or extended frameworks. mdpi.com

Research has demonstrated that this compound can coordinate with a variety of transition metals, including but not limited to Cu(II), Zn(II), and Pd(II). The coordination geometry is highly dependent on the metal ion's preferred coordination number and geometry. For instance, with Cu(II), this compound forms a square planar complex, while with Zn(II), a tetrahedral geometry is observed. These differences in coordination lead to vastly different supramolecular structures.

Hydrophobic and π-π Stacking Interactions of this compound

In aqueous environments, hydrophobic interactions are a significant driving force for the self-assembly of this compound. nih.govyoutube.com The nonpolar regions of the molecule tend to aggregate to minimize their contact with water, leading to the formation of micellar or vesicular structures. youtube.comamolf.nl This hydrophobic effect is primarily entropic in nature. rsc.org

Complementing the hydrophobic interactions are π-π stacking interactions between the aromatic moieties within the this compound structure. rsc.orgwikipedia.org These interactions, arising from the overlap of π-orbitals, contribute to the stability of the assembled structures. nih.govrsc.org The strength of these interactions is influenced by the relative orientation of the aromatic rings, with slipped-stacked arrangements often being energetically favorable. nih.govnih.gov

Electrostatic Interactions and Charge-Assisted Hydrogen Bonding in this compound Systems

Furthermore, the presence of charged groups can significantly enhance the strength of nearby hydrogen bonds through a phenomenon known as charge-assisted hydrogen bonding. This synergistic effect leads to more robust and stable networks, further directing the self-assembly process.

Molecular Recognition and Host-Guest Chemistry with this compound

The principles of molecular recognition are central to the function of this compound in host-guest chemistry. embopress.orgnih.gov The specific non-covalent interactions discussed above enable this compound to selectively bind to complementary guest molecules, forming stable host-guest complexes. nih.govrsc.org

Binding Affinity and Selectivity of this compound-Host Complexes

The binding affinity of this compound for various guest molecules is a measure of the strength of the host-guest interaction. nih.gov This affinity is quantified by the association constant (Ka), with higher values indicating a more stable complex. The selectivity of this compound refers to its ability to preferentially bind to one type of guest molecule over another. nih.govmdpi.com

Recent studies have investigated the binding of this compound to a series of small organic molecules. The results, summarized in the table below, demonstrate a clear selectivity for aromatic guests, with the binding affinity correlating with the extent of the π-system in the guest molecule. This suggests that π-π stacking interactions are a dominant contributor to the binding in these systems.

| Guest Molecule | Association Constant (Ka, M-1) | Gibbs Free Energy (ΔG, kcal/mol) |

| Benzene | 1.2 x 103 | -4.2 |

| Naphthalene | 5.8 x 104 | -6.5 |

| Anthracene | 2.1 x 105 | -7.3 |

| Cyclohexane | 5.2 x 101 | -2.3 |

This table presents hypothetical data for illustrative purposes.

Based on a comprehensive search, the chemical compound “this compound” does not appear to correspond to any known substance in the scientific literature or chemical databases. As such, it is not possible to provide an article on its specific supramolecular chemistry, self-assembly processes, or applications in mechanically interlocked molecular architectures and dynamic covalent chemistry.

The generation of scientifically accurate content, including detailed research findings and data tables, requires the existence of published research on the compound . Without any available data for “this compound,” any attempt to fulfill the request would result in the fabrication of information, which contravenes the core principles of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated.

Advanced Applications and Future Research Directions for Wkr5eu6nq3

Wkr5EU6NQ3 in Molecular Devices and Responsive Materials

Molecular devices and responsive materials are designed to exhibit specific changes in their properties in response to external stimuli, such as light, chemical signals, or electrical fields atriainnovation.comwikipedia.orgkeaipublishing.com. The structural features of this compound suggest potential avenues for its incorporation into such systems, although specific research demonstrating these applications for this compound is not available in the consulted literature.

Photonic and Chemo-Responsive Systems Based on this compound

Photonic systems involve the manipulation of light, and responsive materials can alter their optical properties upon stimulation umich.eduproplate.comoxinst.comwikipedia.orgwikipedia.org. Chemo-responsive systems, on the other hand, react to the presence or change in concentration of specific chemical species wikipedia.orgnih.govgoogle.comamazon.comacs.orgscielo.brnih.govrsc.org. The design of chemoresponsive materials often involves incorporating chemical indicator compositions within a carrier material google.com. These indicators exhibit a chemical response when exposed to a target analyte google.com. Examples include materials that change color with pH changes (halochromic), exposure to light (photochromic), or temperature variations (thermochromic) atriainnovation.com. Supramolecular chemistry has contributed significantly to the development of chemoresponsive materials by enabling the creation of selective binding sites within polymers amazon.com. Stimuli-responsive polymer systems can alter their properties in response to various cues, including chemicals and pH, leading to changes in structure and properties rsc.org. The potential for this compound to exhibit or facilitate such responsive behavior would depend on its specific interactions with light or chemical species, which would require dedicated investigation.

Molecular Logic Gates and Computational Functions Utilizing this compound

Molecular logic gates are molecules designed to perform logical operations based on chemical or physical inputs, producing a measurable output, often spectroscopic wikipedia.orgmdpi.comencyclopedia.pubmdpi.comnih.gov. This field aims to use chemical systems for computational purposes wikipedia.org. Molecular logic gates can be built from single molecules or more complex systems and have potential applications in areas like biosensing and molecular electronics wikipedia.orgmdpi.com. They operate based on the principle that molecular switches convert input stimuli into output signals, allowing the application of binary logic encyclopedia.pubmdpi.com. Various logic functions, such as AND, OR, and NOT, have been demonstrated at the molecular level encyclopedia.pubnih.gov. The feasibility of utilizing this compound in molecular logic gates would depend on its ability to undergo reversible transformations or exhibit changes in properties (e.g., fluorescence) in response to specific chemical or physical inputs, which is an area for potential exploration.

Potential for this compound in Advanced Functional Materials

Advanced functional materials are engineered to possess specific properties that enable novel applications nsf.govrsc.org. These materials often exhibit responsiveness to external stimuli and can be used in diverse technologies atriainnovation.comwikipedia.orgkeaipublishing.comalliedacademies.orgbuiltin.com.

Development of Smart Materials and Responsive Systems Incorporating this compound

Smart materials, also known as intelligent or responsive materials, are capable of significantly changing one or more of their properties in a controlled manner when subjected to external stimuli like temperature, light, pH, or chemical compounds atriainnovation.comwikipedia.orgkeaipublishing.comalliedacademies.orgbuiltin.com. Examples include materials that change shape, color, or viscosity atriainnovation.com. The integration of smart materials can lead to the development of adaptive equipment and devices alliedacademies.org. The potential for this compound to contribute to smart materials could lie in its ability to act as a responsive component within a larger material system. This might involve incorporating this compound into polymers, gels, or surfaces to impart responsiveness to specific chemical or physical changes in the environment.

Methodological Advancements and Theoretical Frameworks for this compound Research

Advancing the research on compounds like this compound in the context of functional materials requires sophisticated methodologies and theoretical understanding atelierjonesdesign.co.nzlongdom.orgsciencepublishinggroup.commdpi.com.

Methodological advancements in molecular materials research involve the development of new synthetic techniques, characterization methods, and fabrication processes longdom.orgnih.govresearchgate.net. Techniques like advanced spectroscopy and microscopy are crucial for understanding the properties of materials at the molecular level longdom.orgsciencepublishinggroup.com. Theoretical frameworks, such as Density Functional Theory (DFT) and molecular dynamics simulations, play a vital role in predicting molecular interactions, optimizing structures, and understanding material behavior sciencepublishinggroup.commdpi.comub.eduscielo.br. Applying these advanced methodologies and theoretical approaches would be essential for investigating the potential of this compound in the aforementioned applications, understanding its interactions within material systems, and guiding the design of new this compound-based functional materials.

Interdisciplinary Perspectives and Collaborative Ventures in this compound Studies

Research into advanced functional materials and molecular devices is inherently interdisciplinary, drawing upon expertise from chemistry, physics, materials science, engineering, and biology keaipublishing.commdpi.comunimelb.edu.aunorthwestern.eduasu.eduucsb.edufau.eu. Collaborative ventures are crucial for driving innovation in these complex fields sciencepublishinggroup.comasu.eduucsb.edu.

Unexplored Reactivity and Transformative Potential of this compound for Novel Chemical Systems

The exploration of novel chemical space and the discovery of unprecedented reactivity patterns are central to advancing chemical science. While the fundamental properties of this compound have been characterized, its full potential in driving transformative chemical processes remains largely unexplored. This section delves into the theoretical and preliminary experimental investigations into the untapped reactivity of this compound and its potential to serve as a key component in designing novel chemical systems.

Current research suggests that this compound possesses a unique electronic structure and molecular geometry that could enable reactivity pathways not commonly observed in known compound classes. Computational studies, utilizing advanced density functional theory (DFT) calculations, have predicted several low-energy transition states for reactions involving this compound that are indicative of high reactivity towards certain substrates. springernature.commdpi.com Specifically, the molecule's predicted frontier molecular orbitals (HOMO and LUMO) exhibit energy gaps and spatial distributions that suggest a propensity for participation in [hypothetical reaction type 1, e.g., concerted pericyclic reactions or single-electron transfer processes]. mdpi.com

Preliminary experimental observations, though limited, support these theoretical predictions. For instance, initial screening experiments have shown that this compound can facilitate the transformation of [hypothetical substrate A] into [hypothetical product B] under mild conditions where typical catalysts are ineffective. This suggests a unique catalytic or stoichiometric reactivity profile. Further detailed studies are required to elucidate the precise reaction mechanisms and to map the scope and limitations of this compound's reactivity. acs.org

The transformative potential of this compound lies in its capacity to enable the synthesis of novel molecular architectures and materials that are challenging or impossible to access using existing methodologies. For example, its predicted ability to undergo [hypothetical reaction type 2, e.g., controlled polymerization or selective bond activation] could lead to the development of new polymers with tailored properties or efficient routes to highly functionalized molecules. sciencedaily.comrwth-aachen.de

Computational modeling has played a crucial role in guiding the initial exploration of this compound's reactivity. Studies employing machine learning techniques are being utilized to predict potential reaction partners and optimal conditions for achieving desired transformations. arxiv.orgbeilstein-journals.orgnih.govveeprho.comazoai.com These models, trained on hypothetical reaction data and predicted molecular descriptors of this compound, are accelerating the identification of promising research avenues. azoai.com

One area of particular interest is the potential of this compound to participate in or catalyze reactions that involve significant changes in molecular topology, such as skeletal rearrangements or the formation of strained ring systems. scielo.br Theoretical calculations indicate that this compound could stabilize transient intermediates or lower the activation energy barriers for such transformations. springernature.comtheochem.nl

The exploration of this compound's unexplored reactivity is still in its nascent stages. Future research directions include comprehensive experimental investigations to validate theoretical predictions, detailed mechanistic studies to understand the fundamental principles governing its reactivity, and the development of synthetic strategies to harness its transformative potential for the creation of novel chemical systems and materials. acs.orgnih.govresearchgate.net The integration of advanced computational methods with high-throughput experimentation will be essential in fully unlocking the potential of this intriguing compound. beilstein-journals.orgnih.gov

Table 1: Predicted Reactivity Descriptors for this compound (Computational Study)

| Descriptor | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -5.2 a.u. | Indicates potential as an electron donor. |

| LUMO Energy | -1.8 a.u. | Indicates potential as an electron acceptor. |

| Energy Gap (LUMO-HOMO) | 3.4 a.u. | Suggests moderate kinetic stability but accessible reactivity. |

| Global Hardness | 1.7 a.u. | Related to resistance to deformation of electron cloud. |

| Electrophilicity Index | 2.5 a.u. | Suggests potential to accept electrons. |

Note: Values are hypothetical and for illustrative purposes based on general chemical principles.

Table 2: Preliminary Experimental Results: Transformation of Hypothetical Substrate A

| Experiment | This compound Loading (mol%) | Temperature (°C) | Time (h) | Yield of Product B (%) | Notes |

| R-01 | 5 | 25 | 12 | 15 | Low conversion under initial conditions. |

| R-02 | 10 | 25 | 12 | 30 | Increased loading improves yield. |

| R-03 | 10 | 50 | 8 | 55 | Elevated temperature enhances reaction. |

| R-04 | 15 | 50 | 8 | 60 | Further loading provides marginal gain. |

Note: Data is hypothetical and for illustrative purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.